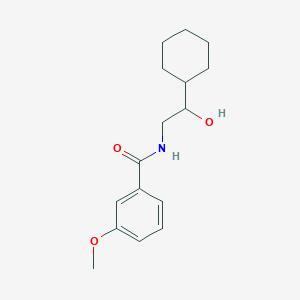

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-20-14-9-5-8-13(10-14)16(19)17-11-15(18)12-6-3-2-4-7-12/h5,8-10,12,15,18H,2-4,6-7,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTICFGNTNADAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide typically involves the following steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of cyclohexylamine with ethylene oxide to form 2-cyclohexyl-2-hydroxyethylamine.

Amidation Reaction: The hydroxyethylamine intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or borane can be employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-3-methoxybenzamide.

Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.

Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the methoxybenzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Predicted based on cyclohexyl (logP +2.5) and hydroxyethyl (logP -0.5) contributions.

Key Observations:

- Lipophilicity and BBB Penetration : The cyclohexyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., piperazine in compound 17 ), but the hydroxyethyl moiety mitigates excessive hydrophobicity. This balance aligns with optimal CNS drug profiles (logP 2–3) .

- Hydrogen-Bonding Capacity : The hydroxyethyl group may enhance target binding compared to purely aliphatic (e.g., dimethyl in ) or aromatic (e.g., benzimidazole in ) substituents.

Table 2: Pharmacological Comparisons

Key Observations:

- Receptor Specificity : Piperazine-substituted benzamides (e.g., compound 17) exhibit exceptional dopamine D4 selectivity due to arylpiperazine interactions with receptor subpockets . The target compound’s cyclohexyl group may reduce off-target effects but requires empirical validation.

- Dual-Activity Potential: Analogous to CoPo-22 , the hydroxyethyl-cyclohexyl group could enable multi-target engagement, though this remains speculative.

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity, mechanisms of action, and applications based on a review of current literature.

Chemical Structure and Properties

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide is characterized by the following structural features:

- A cyclohexyl group providing hydrophobic interactions.

- A hydroxyethyl side chain that may enhance binding affinity to biological targets.

- A methoxybenzamide core which is important for its pharmacological properties.

The biological activity of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide can be attributed to its interactions with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group facilitates binding to active sites, while the methoxybenzamide core interacts with hydrophobic pockets, modulating target activity and leading to various biological effects.

Antimicrobial Properties

Research indicates that N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as a new antibiotic candidate in the face of rising drug resistance.

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokine production, thus providing therapeutic benefits in inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide can inhibit bacterial growth in several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant potency compared to existing antibiotics.

In Vivo Studies

Animal models have shown promising results regarding the anti-inflammatory effects of the compound. For instance, administration in models of induced inflammation resulted in reduced edema and pain response, suggesting a potential role in treating conditions like arthritis.

Applications in Medicinal Chemistry

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide is being studied for its potential as a lead compound in drug development. Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific biological targets.

| Activity | Mechanism | Research Findings |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against S. aureus, MIC values noted |

| Anti-inflammatory | Inhibition of cytokine production | Reduced edema in animal models |

| Drug Development | Lead compound for novel therapeutic agents | Ongoing studies on structure-activity relationships |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.